molecular formula C8H13ClF3NO B2430758 8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol hydrochloride CAS No. 1315368-59-2

8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol hydrochloride

Cat. No.: B2430758
CAS No.: 1315368-59-2
M. Wt: 231.64
InChI Key: MISUYRMJYQXKJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol hydrochloride is a chemical compound with the molecular formula C8H13ClF3NO and a molecular weight of 231.64 g/mol . This compound is characterized by its bicyclic structure, which includes a trifluoromethyl group and a hydroxyl group. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol hydrochloride involves several steps. One common synthetic route includes the following steps:

    Formation of the bicyclic core: The initial step involves the formation of the bicyclic core structure through a cyclization reaction.

    Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using oxidizing agents like osmium tetroxide or potassium permanganate.

    Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The bicyclic structure provides rigidity, which can enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol hydrochloride can be compared with other similar compounds, such as:

The unique combination of the trifluoromethyl group, hydroxyl group, and bicyclic structure in this compound makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

8-(trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO.ClH/c9-8(10,11)7(13)5-1-2-6(7)4-12-3-5;/h5-6,12-13H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISUYRMJYQXKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC1C2(C(F)(F)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.